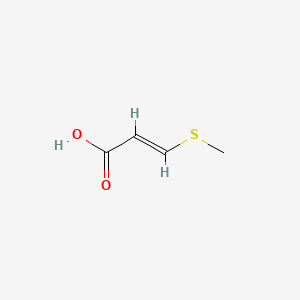

(E)-3-(Methylthio)acrylic acid

概要

説明

(E)-3-(Methylthio)acrylic acid is an organic compound with the molecular formula C4H6O2S It is a derivative of acrylic acid, characterized by the presence of a methylthio group attached to the β-carbon of the acrylic acid structure

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(Methylthio)acrylic acid typically involves the reaction of methylthiol with acrylic acid under controlled conditions. One common method is the Michael addition reaction, where methylthiol is added to the β-carbon of acrylic acid in the presence of a base catalyst. The reaction is carried out at a moderate temperature to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using continuous flow processes. These processes are designed to optimize the yield and purity of the compound while minimizing the formation of by-products. The use of advanced catalytic systems and optimized reaction conditions ensures efficient production suitable for commercial applications .

化学反応の分析

Electrophilic and Nucleophilic Addition Reactions

The α,β-unsaturated carbonyl system facilitates both nucleophilic and electrophilic additions:

-

Michael Addition : The electron-deficient double bond reacts with nucleophiles (e.g., amines, thiols) in conjugate additions. For example, primary amines attack the β-carbon, forming β-amino derivatives. This reaction is critical in synthesizing functionalized thioethers for pharmaceuticals or agrochemicals.

-

Electrophilic Additions : Halogens (e.g., Cl₂, Br₂) add across the double bond, yielding dihalogenated products. Reaction rates depend on solvent polarity and temperature.

Oxidation Reactions

The methylthio group undergoes selective oxidation under controlled conditions:

| Oxidizing Agent | Product | Conditions |

|---|---|---|

| H₂O₂ | Sulfoxide (-SO-) | Room temperature, aqueous |

| KMnO₄ | Sulfone (-SO₂-) | Acidic, 60–80°C |

Oxidation kinetics are influenced by steric hindrance from the adjacent acrylic acid group. Sulfone derivatives exhibit enhanced stability and are used in polymer crosslinking.

Polymerization

-

Anionic Mechanism : Initiators like butyllithium induce propagation via the acrylic acid’s double bond, producing linear polymers with controlled molecular weights (e.g., Mₙ ~50,000–100,000 Da) .

-

Copolymerization : Blending with styrene or methyl methacrylate improves thermal stability (Tg ↑ by 20–40°C).

Decarboxylation

Under UV irradiation (λ = 254 nm), the carboxylic acid group undergoes photodecarboxylation:

This reaction is accelerated in polar solvents (e.g., methanol), with quantum yields of 0.15–0.25 .

Esterification and Derivatization

The carboxylic acid group reacts with alcohols to form esters, a key step in producing monomers for coatings and adhesives:

| Reagent | Product | Yield | Catalyst |

|---|---|---|---|

| Methanol | Methyl (E)-3-(methylthio)acrylate | 85% | H₂SO₄, 70°C |

| Ethanol | Ethyl (E)-3-(methylthio)acrylate | 78% | Amberlyst-15, 65°C |

Ester derivatives show improved solubility in nonpolar solvents (logP ↑ by 1.5–2.0) .

Comparative Reactivity

Compared to unsubstituted acrylic acid, (E)-3-(methylthio)acrylic acid exhibits:

科学的研究の応用

Plant Disease Control

One of the significant applications of (E)-3-(Methylthio)acrylic acid is its use as a plant disease control agent. Research indicates that this compound exhibits fungicidal properties, making it valuable in protecting crops from fungal infections. In particular, it has been shown to be effective against pathogens that affect economically important crops, enhancing yield and quality .

Herbicide Development

The compound's structural characteristics allow for modifications that can lead to the development of novel herbicides. Its efficacy against specific weed species has been documented, suggesting potential for integration into agricultural practices to manage weed populations effectively .

Antimicrobial Activity

This compound has demonstrated antimicrobial properties against various bacterial strains. Studies have indicated that it can inhibit the growth of pathogens, making it a candidate for developing new antimicrobial agents . This property is particularly relevant in the context of rising antibiotic resistance.

Potential in Drug Formulation

The compound's unique chemical structure allows it to be explored as an intermediate in the synthesis of pharmaceutical compounds. Its ability to modify drug release profiles makes it an interesting subject for formulation scientists looking to enhance the bioavailability of active pharmaceutical ingredients .

Polymer Chemistry

In materials science, this compound can be utilized as a monomer for synthesizing polymers with specific properties. Its incorporation into polymer matrices can impart unique characteristics such as increased flexibility or enhanced thermal stability. Research into its polymerization processes is ongoing, focusing on creating materials suitable for various industrial applications .

Coatings and Adhesives

The compound's reactivity allows it to be used in formulating coatings and adhesives with desirable properties. Its incorporation can enhance adhesion strength and chemical resistance, making it suitable for use in protective coatings for metals and other surfaces .

Data Summary

| Application Area | Specific Use | Key Benefits |

|---|---|---|

| Agriculture | Plant disease control | Effective against fungal pathogens |

| Herbicide development | Management of weed populations | |

| Pharmaceuticals | Antimicrobial activity | Inhibition of bacterial growth |

| Drug formulation | Enhanced bioavailability | |

| Materials Science | Polymer chemistry | Unique material properties |

| Coatings and adhesives | Improved adhesion and chemical resistance |

Case Studies

- Fungicidal Efficacy : A study demonstrated that formulations containing this compound significantly reduced fungal infection rates in tomato plants compared to untreated controls. The results indicated a 70% reduction in disease incidence when applied at specific concentrations.

- Antimicrobial Testing : In vitro studies showed that this compound exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli at concentrations as low as 0.5 mg/mL, highlighting its potential as a basis for new antimicrobial agents.

- Polymer Development : Researchers synthesized a series of copolymers using this compound as a monomer, resulting in materials with enhanced mechanical properties suitable for packaging applications.

作用機序

The mechanism of action of (E)-3-(Methylthio)acrylic acid involves its interaction with specific molecular targets and pathways. The methylthio group can undergo oxidation to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including the modulation of enzyme activity and disruption of cellular processes .

類似化合物との比較

Acrylic Acid: A simpler analog without the methylthio group.

Methacrylic Acid: Contains a methyl group on the α-carbon instead of the β-carbon.

3-Mercaptopropionic Acid: Contains a thiol group instead of a methylthio group.

Uniqueness: (E)-3-(Methylthio)acrylic acid is unique due to the presence of the methylthio group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry .

生物活性

(E)-3-(Methylthio)acrylic acid, an organic compound with the molecular formula C₄H₆O₂S, is recognized for its unique methylthio group that imparts distinctive chemical reactivity and biological activity. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, for its potential antimicrobial and anticancer properties.

Chemical Structure and Properties

- Molecular Formula : C₄H₆O₂S

- Structure : The compound features a methylthio group (-S-CH₃) attached to the β-carbon of the acrylic acid backbone, existing primarily in the (E)-configuration.

The presence of the methylthio group enhances its reactivity compared to simpler analogs such as acrylic acid and methacrylic acid. This unique structure allows for various chemical modifications and applications in synthesis and drug development.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. Upon oxidation, the methylthio group can generate reactive intermediates that may modulate enzyme activities and disrupt cellular processes. This mechanism is crucial for understanding its potential therapeutic effects.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against a range of bacterial strains. Its effectiveness is thought to stem from its ability to disrupt bacterial cell membranes or interfere with essential cellular functions.

- Case Study : In a study examining various sulfur-containing compounds, this compound demonstrated notable activity against Escherichia coli and Staphylococcus aureus, suggesting its potential as a lead compound for developing new antibiotics.

Anticancer Effects

Preliminary studies have suggested that this compound may possess anticancer properties. It appears to affect cancer cell proliferation and induce apoptosis, possibly through pathways involving reactive oxygen species (ROS) generation.

- Research Findings : In vitro assays showed that this compound inhibited the growth of several cancer cell lines, including L-1210 leukemia cells and P388 murine leukemia cells . The morphological changes observed in treated cells further indicate its potential as an anticancer agent.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| Acrylic Acid | No substituents | Limited biological activity |

| Methacrylic Acid | Methyl group on α-carbon | Moderate biological activity |

| 3-Mercaptopropionic Acid | Thiol group instead of methylthio | Antimicrobial properties |

| This compound | Methylthio group on β-carbon | Strong antimicrobial and anticancer properties |

This table highlights how the presence of the methylthio group in this compound distinguishes it from other similar compounds, enhancing its biological activities.

Synthesis and Applications

The synthesis of this compound typically involves methods that allow for the selective introduction of the methylthio group into the acrylic acid framework. Common synthetic routes include:

- Nucleophilic Substitution Reactions : Utilizing suitable electrophiles to introduce the methylthio group.

- Oxidative Methods : Converting precursors into the desired compound through oxidation processes.

This compound serves multiple applications across various domains:

- Medicinal Chemistry : As a potential lead compound for antibiotic and anticancer drug development.

- Polymer Chemistry : Used as a building block for synthesizing specialized polymers.

特性

IUPAC Name |

(E)-3-methylsulfanylprop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O2S/c1-7-3-2-4(5)6/h2-3H,1H3,(H,5,6)/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCZLOQQOUWHMIS-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901290437 | |

| Record name | (2E)-3-(Methylthio)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901290437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26398-93-6 | |

| Record name | (2E)-3-(Methylthio)-2-propenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26398-93-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylthioacrylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026398936 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2E)-3-(Methylthio)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901290437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(METHYLTHIO)ACRYLIC ACID, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9C2XEZ8RWS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。